Ethyl 5-bromo-2-fluorobenzoate
Overview
Description
Ethyl 5-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C9H8BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-fluorobenzoate can be synthesized through the esterification of 5-bromo-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-bromo-2-fluorobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-fluorobenzoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 5-bromo-2-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed:
Substitution: Ethyl 5-azido-2-fluorobenzoate or ethyl 5-thiocyanato-2-fluorobenzoate.
Reduction: Ethyl 2-fluorobenzoate.
Oxidation: 5-Bromo-2-fluorobenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-fluorobenzoate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-fluorobenzoate depends on its specific application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. The presence of bromine and fluorine atoms on the benzene ring influences its reactivity and the types of reactions it can participate in.
Comparison with Similar Compounds
- Ethyl 2-bromo-5-fluorobenzoate
- Ethyl 5-bromo-2-chlorobenzoate
- Ethyl 5-bromo-2-iodobenzoate
Uniqueness: Ethyl 5-bromo-2-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Biological Activity
Ethyl 5-bromo-2-fluorobenzoate is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula: C₉H₈BrF O₂
- Molecular Weight: 233.06 g/mol
The compound features bromine and fluorine substituents at the 5 and 2 positions of the benzoate ring, respectively. These halogen atoms can enhance the compound's reactivity and interaction with biological systems, potentially affecting enzyme activity or receptor function.
The biological activity of this compound is influenced by its unique substitution pattern:
- Enzyme Interaction: The presence of bromine and fluorine can facilitate interactions with specific enzymes, potentially altering their activity. This interaction may lead to inhibition or activation of metabolic pathways.
- Receptor Binding: The compound may also engage with various receptors, impacting cellular signaling pathways crucial for physiological functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential: Similar compounds have been investigated for anticancer properties, with some derivatives showing promise in inhibiting tumor growth through various pathways.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals differences in biological activity based on structural variations:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Bromine at position 5, fluorine at position 2 | Distinct reactivity and potential bioactivity |
Ethyl 5-amino-3-bromo-2-fluorobenzoate | Amino group addition enhances reactivity | Increased binding affinity to certain targets |
Ethyl 4-bromo-2-fluorobenzoate | Bromine at position 4, fluorine at position 2 | Different electronic properties affecting activity |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on derivatives of this compound indicated that the halogenated compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was hypothesized to involve disruption of cell membrane integrity due to hydrophobic interactions with the lipid bilayer.
- Anticancer Research : Research has explored the anticancer potential of structurally similar compounds. For instance, derivatives containing halogens have shown efficacy in inhibiting cancer cell proliferation in vitro, suggesting that this compound may also possess similar properties worth investigating .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound have demonstrated its potential to act as a competitive inhibitor for specific targets. This property could be leveraged in drug design for therapeutic interventions .
Properties
IUPAC Name |
ethyl 5-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDYNDPAJSCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610850 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612835-53-7 | |
Record name | Ethyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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